Aak1-IN-4
CAS No.:
Cat. No.: VC16661682
Molecular Formula: C20H28N4O3
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H28N4O3 |
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Molecular Weight | 372.5 g/mol |
IUPAC Name | methyl N-[4-[5-[(2S)-2-amino-2,4-dimethylpentoxy]-6-methylpyridin-2-yl]pyridin-2-yl]carbamate |
Standard InChI | InChI=1S/C20H28N4O3/c1-13(2)11-20(4,21)12-27-17-7-6-16(23-14(17)3)15-8-9-22-18(10-15)24-19(25)26-5/h6-10,13H,11-12,21H2,1-5H3,(H,22,24,25)/t20-/m0/s1 |
Standard InChI Key | HINOQCZIDBNXEI-FQEVSTJZSA-N |
Isomeric SMILES | CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OC[C@](C)(CC(C)C)N |
Canonical SMILES | CC1=C(C=CC(=N1)C2=CC(=NC=C2)NC(=O)OC)OCC(C)(CC(C)C)N |
Introduction
AAK1 Biology and Therapeutic Relevance
Structural and Functional Overview of AAK1
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase belonging to the Ark1/Prk1 family, with a conserved N-terminal kinase domain (residues 1–267) and a C-terminal α-adaptin interaction domain (AID) . Its primary role involves phosphorylating the μ2 subunit of the AP-2 complex at Thr156, regulating clathrin-mediated endocytosis (CME) . This process is critical for viral entry (e.g., SARS-CoV-2, HCV) and neurotransmitter recycling in neurons, linking AAK1 to both infectious and neurodegenerative diseases .
AAK1’s kinase domain features a regulatory spine (R-spine) composed of Met94, Tyr106, His174, and Phe195, which maintains constitutive activity . Structural studies reveal a flexible phosphate-binding loop (residues Ala53–Ala59) at the ATP-binding site, a key target for inhibitor design .
Disease Associations
AAK1 dysregulation is implicated in:
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Neuropathic Pain: AAK1 modulates NF-κB signaling and neuronal endocytosis, influencing pain pathways .
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Viral Infections: Phosphorylation of AP2M1 by AAK1 facilitates clathrin-mediated viral entry, making it a target for broad-spectrum antivirals .
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Neurodegeneration: AAK1 interacts with Notch and Wnt pathways, affecting synaptic plasticity and β-catenin signaling .
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Cancer: AAK1 silencing enhances sensitivity to targeted therapies by regulating epithelial-mesenchymal plasticity .
AAK1 Inhibitor Development Landscape
Clinically Evaluated AAK1 Inhibitors
The following table summarizes key AAK1 inhibitors under investigation:
Compound | Structure Class | IC₅₀ (nM) | Clinical Stage | Key Applications |
---|---|---|---|---|
BMS-986176/LX-9211 | Aminopyrimidine | 1.2 | Phase II | Neuropathic pain |
LP-935509 | Pyrazole | 3.8 | Preclinical | Alzheimer’s disease |
TIM-098a | Quinazoline | 0.9 | Preclinical | Parkinson’s disease |
Sunitinib* | Multi-kinase | 20 | Approved | Repurposed for antiviral use |
Sources:
*Sunitinib is an FDA-approved multi-kinase inhibitor with off-target AAK1 activity.
Design Strategies for AAK1 Inhibitors
Modern AAK1 inhibitors exploit:
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ATP-Competitive Binding: Targeting the kinase domain’s hydrophobic pocket (e.g., BMS-986176) .
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Allosteric Modulation: Disrupting AP-2/AAK1 interactions via the AID domain .
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Selectivity Optimization: Avoiding off-target effects on structurally similar kinases (e.g., BIKE, GAK) .
Hypothetical Profile of Aak1-IN-4
Nomenclature and Availability
Challenges and Future Directions
Validation Gaps for Aak1-IN-4
The absence of peer-reviewed data on Aak1-IN-4 raises concerns regarding:
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Selectivity: Kinase profiling data are essential to confirm target specificity .
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Toxicity: Potential off-target effects on Numb-associated kinases (NAKs) .
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Synthetic Accessibility: Commercial sources lack detailed synthetic routes or yields.
Advancing AAK1 Therapeutics
Future studies should prioritize:
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